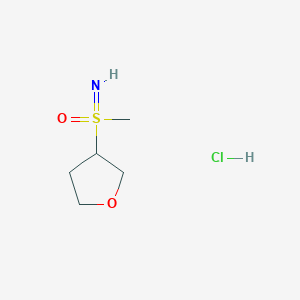

Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain an imino group, a methyl group, an oxolan-3-yl group, and a sulfanone group, all attached to a central carbon atom . The hydrochloride indicates that it is a salt with a chloride ion .

Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of several functional groups. The oxolan-3-yl group would introduce a cyclic structure, and the imino and methyl groups would be attached to the same central carbon atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imino group, which can participate in various chemical reactions . The oxolan-3-yl group might also influence the compound’s reactivity .Scientific Research Applications

Determination and Analysis Techniques

Hydroxyproline Analysis

- A critical review of hydroxyproline analysis was conducted, highlighting an optimized procedure for the analysis of this imino acid, which may share analytical methodologies relevant for studying "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Stegemann & Stalder, 1967).

Antioxidant Capacity Assays

- The ABTS/PP Decolorization Assay, focusing on antioxidant capacity, discusses reaction pathways relevant to chemical analysis, which could be applicable to understanding reactions involving similar compounds (Ilyasov et al., 2020).

Biological Effects and Mechanisms

Sulforaphane and Isothiocyanates

- Research on sulforaphane, an isothiocyanate, highlights its biological effects, including antioxidant and anticancer properties. While not directly related, the study of isothiocyanates' biological activities may provide insights into the types of biological studies applicable to "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Kim & Park, 2016).

Carbonic Anhydrase Inhibitors

- A review on diuretics with carbonic anhydrase inhibitory action discusses the therapeutic implications and biochemical mechanisms, which might be relevant for understanding how "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" could interact with biological systems (Carta & Supuran, 2013).

Chemical Properties and Reactions

Oxidative Stress Induced by Environmental Toxicants

- The role of oxidative stress in mediating neurotoxic effects of environmental toxicants provides a model for understanding how chemical compounds interact with biological systems, potentially offering a framework for studying "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Farina et al., 2011).

Ion Mobility Spectrometry Applications

- A review of unconventional applications of ion mobility spectrometry in analyzing complex samples could inform methods for analyzing and characterizing "Imino(methyl)(oxolan-3-yl)-lambda^6-sulfanone hydrochloride" (Armenta et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(6,7)5-2-3-8-4-5;/h5-6H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPNWZIBOJAZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2842094.png)

![N-(4-ethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2842099.png)

![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)

![5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2842104.png)

![N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2842110.png)

![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)

![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)

![1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2842116.png)